1-Carbazol-9-yl-3-diallylamino-propan-2-ol
Overview
Description
1-Carbazol-9-yl-3-diallylamino-propan-2-ol is a chemical compound with the molecular formula C21H24N2O This compound is known for its unique structure, which includes a carbazole moiety and a diallylamino group attached to a propanol backbone
Preparation Methods
The synthesis of 1-Carbazol-9-yl-3-diallylamino-propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with carbazole and diallylamine as the primary starting materials.
Reaction Conditions: The reaction involves the alkylation of carbazole with a suitable alkylating agent, followed by the introduction of the diallylamino group. This process often requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production: Industrial production methods may involve optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Carbazol-9-yl-3-diallylamino-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Carbazol-9-yl-3-diallylamino-propan-2-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, including its use in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-Carbazol-9-yl-3-diallylamino-propan-2-ol involves its interaction with specific molecular targets and pathways. The carbazole moiety is known for its ability to interact with biological macromolecules, while the diallylamino group can modulate the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, including modulation of enzyme activity, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
1-Carbazol-9-yl-3-diallylamino-propan-2-ol can be compared with other similar compounds, such as:
1-Carbazol-9-yl-3-dibutylamino-propan-2-ol: This compound has a similar structure but with dibutylamino groups instead of diallylamino groups. It exhibits different reactivity and applications due to the variation in the amino group.
1-Carbazol-9-yl-3-(3,5-dimethyl-pyrazol-1-yl)-propan-2-ol:
1-Carbazol-9-yl-3-(naphthalen-1-ylamino)-propan-2-ol:
Properties
IUPAC Name |
1-[bis(prop-2-enyl)amino]-3-carbazol-9-ylpropan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-3-13-22(14-4-2)15-17(24)16-23-20-11-7-5-9-18(20)19-10-6-8-12-21(19)23/h3-12,17,24H,1-2,13-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXCULSRUGPOMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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